molecular formula C5H11NO B1433836 (3-Methyl-3-azetidinyl)methanol CAS No. 1458776-01-6

(3-Methyl-3-azetidinyl)methanol

Cat. No.: B1433836
CAS No.: 1458776-01-6
M. Wt: 101.15 g/mol
InChI Key: SOYCFNZZDDLHII-UHFFFAOYSA-N
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Description

(3-Methyl-3-azetidinyl)methanol is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-3-azetidinyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-azetidinone with a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction is carried out at room temperature, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-3-azetidinyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-methyl-3-azetidinone, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

(3-Methyl-3-azetidinyl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential therapeutic properties, including anticonvulsant, analgesic, and anti-inflammatory effects.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-3-azetidinyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxyl group instead of a hydroxyl group.

    3-Methyl-3-azetidinone: A ketone derivative of (3-Methyl-3-azetidinyl)methanol.

    N-Methylazetidine: A methylated azetidine without the hydroxyl group.

Uniqueness

This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for versatile modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(3-methylazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(4-7)2-6-3-5/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYCFNZZDDLHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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